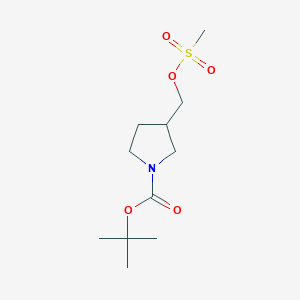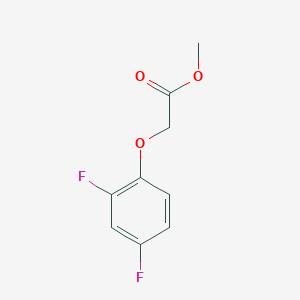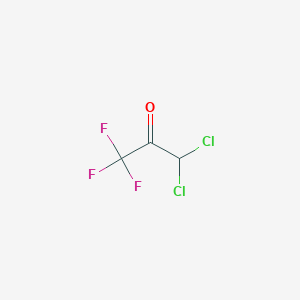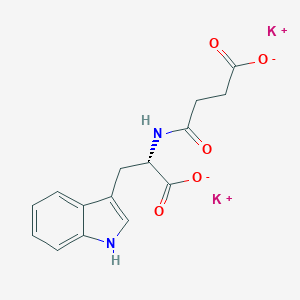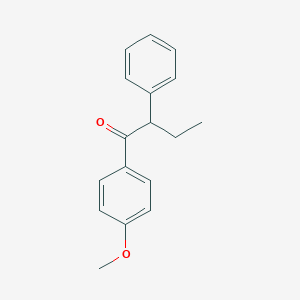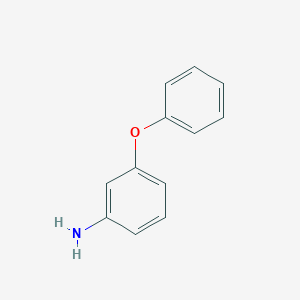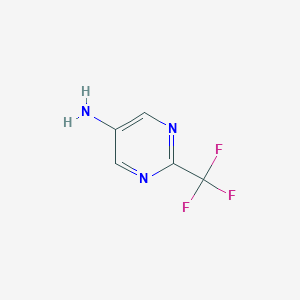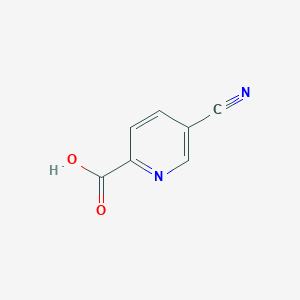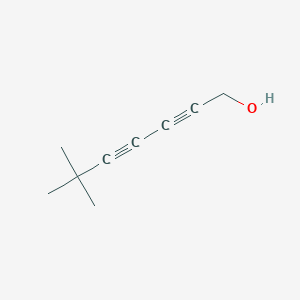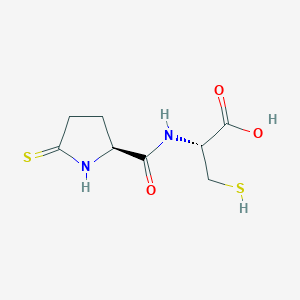
N-(5-Thioxo-L-prolyl)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Thioxo-L-prolyl)-L-cysteine, also known as TPEN, is a chelating agent that is widely used in scientific research. It is a small molecule that can selectively bind to divalent metal ions, such as zinc, copper, and cadmium, and remove them from biological systems. TPEN has been used in a variety of applications, including cell culture, biochemistry, and pharmacology.
Mécanisme D'action
N-(5-Thioxo-L-prolyl)-L-cysteine binds to divalent metal ions through its thioxo and carboxylate groups. The binding of N-(5-Thioxo-L-prolyl)-L-cysteine to metal ions results in the formation of stable complexes that can be removed from biological systems. N-(5-Thioxo-L-prolyl)-L-cysteine has a high affinity for zinc ions, with a dissociation constant (Kd) of approximately 10^-16 M, making it a highly selective chelator for this metal ion.
Effets Biochimiques Et Physiologiques
N-(5-Thioxo-L-prolyl)-L-cysteine has been shown to have a variety of biochemical and physiological effects in biological systems. It has been shown to inhibit metalloproteases, which are enzymes that require metal ions for their activity. It has also been shown to inhibit the activity of zinc-dependent transcription factors, such as metal response element-binding transcription factor 1 (MTF-1), which regulates the expression of genes involved in metal homeostasis. N-(5-Thioxo-L-prolyl)-L-cysteine has also been shown to induce apoptosis in cancer cells by depleting intracellular zinc levels.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-Thioxo-L-prolyl)-L-cysteine has several advantages for lab experiments. It is a highly selective chelator for divalent metal ions, making it useful for studying the role of these metal ions in biological systems. It is also a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular metal ion concentrations. However, N-(5-Thioxo-L-prolyl)-L-cysteine has several limitations for lab experiments. It can bind to other metal ions besides zinc, such as copper and cadmium, which can complicate data interpretation. N-(5-Thioxo-L-prolyl)-L-cysteine can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(5-Thioxo-L-prolyl)-L-cysteine in scientific research. One direction is the development of N-(5-Thioxo-L-prolyl)-L-cysteine derivatives that have improved selectivity for specific metal ions. Another direction is the use of N-(5-Thioxo-L-prolyl)-L-cysteine in combination with other chelators to study the roles of multiple metal ions in biological systems. Additionally, N-(5-Thioxo-L-prolyl)-L-cysteine could be used in combination with other drugs to enhance their efficacy in cancer therapy. Overall, N-(5-Thioxo-L-prolyl)-L-cysteine has the potential to be a valuable tool for studying the role of divalent metal ions in biological systems.
Méthodes De Synthèse
N-(5-Thioxo-L-prolyl)-L-cysteine can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and chemoenzymatic synthesis. The most common method involves the reaction of L-cysteine with N-benzyl-L-proline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with thionyl chloride to form the thioxo group.
Applications De Recherche Scientifique
N-(5-Thioxo-L-prolyl)-L-cysteine has been widely used in scientific research as a chelating agent to study the role of divalent metal ions in biological systems. It has been used in a variety of applications, including cell culture, biochemistry, and pharmacology. N-(5-Thioxo-L-prolyl)-L-cysteine has been shown to be a potent inhibitor of metalloproteases, which are enzymes that require metal ions for their activity. It has also been used to study the role of zinc in insulin signaling and the role of copper in angiogenesis.
Propriétés
Numéro CAS |
148076-52-2 |
|---|---|
Nom du produit |
N-(5-Thioxo-L-prolyl)-L-cysteine |
Formule moléculaire |
C8H12N2O3S2 |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
(2R)-3-sulfanyl-2-[[(2S)-5-sulfanylidenepyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3S2/c11-7(4-1-2-6(15)9-4)10-5(3-14)8(12)13/h4-5,14H,1-3H2,(H,9,15)(H,10,11)(H,12,13)/t4-,5-/m0/s1 |
Clé InChI |
GRRYKTAZNOFTOA-WHFBIAKZSA-N |
SMILES isomérique |
C1CC(=S)N[C@@H]1C(=O)N[C@@H](CS)C(=O)O |
SMILES |
C1CC(=S)NC1C(=O)NC(CS)C(=O)O |
SMILES canonique |
C1CC(=S)NC1C(=O)NC(CS)C(=O)O |
Synonymes |
5-thioxoprolylcysteine N-(5-thioxo-L-prolyl)-L-cysteine P 1507 P-1507 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



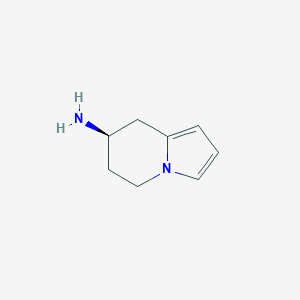
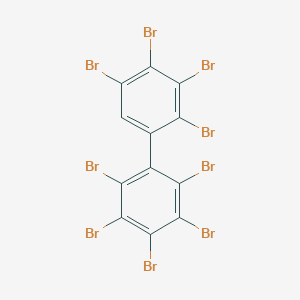
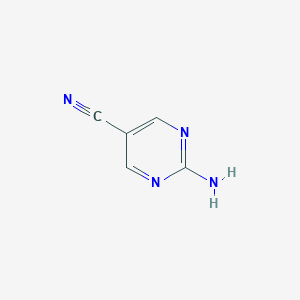
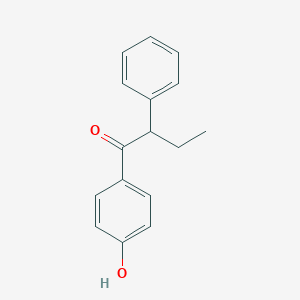
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
